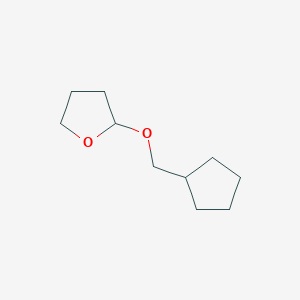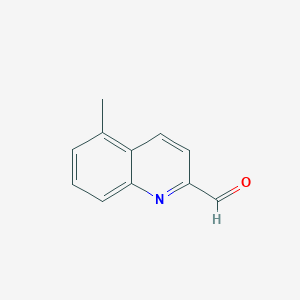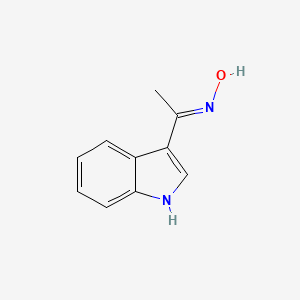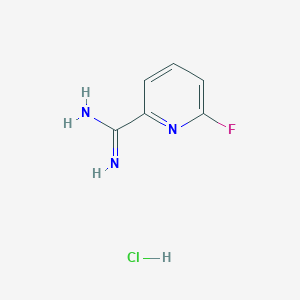
2-(Cyclopentylmethoxy)tetrahydrofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Cyclopentylmethoxy)tetrahydrofuran is an organic compound with the molecular formula C10H18O2 and a molecular weight of 170.25 g/mol It is a derivative of tetrahydrofuran, featuring a cyclopentylmethoxy group attached to the tetrahydrofuran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopentylmethoxy)tetrahydrofuran typically involves the reaction of cyclopentylmethanol with tetrahydrofuran under specific conditions. One common method is the Williamson ether synthesis, where cyclopentylmethanol reacts with tetrahydrofuran in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) itself .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. specific industrial methods are often proprietary and may vary between manufacturers .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Cyclopentylmethoxy)tetrahydrofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups using reagents like halides or amines.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, NaBH4, H2/Pd-C
Substitution: NaH, KOtBu, halides, amines
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Various substituted tetrahydrofuran derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Cyclopentylmethoxy)tetrahydrofuran has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis, particularly in the formation of complex molecules and intermediates.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals
Wirkmechanismus
The mechanism of action of 2-(Cyclopentylmethoxy)tetrahydrofuran involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can influence various biological processes, including signal transduction, metabolic pathways, and gene expression .
Vergleich Mit ähnlichen Verbindungen
Tetrahydrofuran (THF): A common solvent with a similar ring structure but lacking the cyclopentylmethoxy group.
2-Methyltetrahydrofuran (2-MeTHF): A green solvent with similar properties but different substituents.
Cyclopentyl Methyl Ether (CPME): Another green solvent with a cyclopentyl group but different oxygen placement
Uniqueness: 2-(Cyclopentylmethoxy)tetrahydrofuran is unique due to its specific substituent group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be suitable .
Eigenschaften
Molekularformel |
C10H18O2 |
|---|---|
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
2-(cyclopentylmethoxy)oxolane |
InChI |
InChI=1S/C10H18O2/c1-2-5-9(4-1)8-12-10-6-3-7-11-10/h9-10H,1-8H2 |
InChI-Schlüssel |
ROOUNHBATHPOFS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)COC2CCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Cyclopropyl-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B11914454.png)


![4-(Aminomethyl)bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B11914483.png)





![(5R,8S)-8-Hydroxy-1,7-diazaspiro[4.4]nonane-2,6-dione](/img/structure/B11914507.png)




